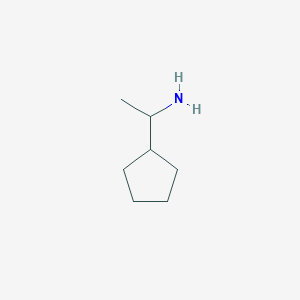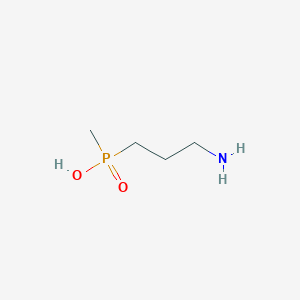
1-(10H-Phenothiazin-2-yl)butan-1-one
Descripción general
Descripción
1-(10H-Phenothiazin-2-yl)butan-1-one, also known as phenothiazin-2-ylbutan-1-one, is an organic compound that has been studied for its potential medicinal and scientific applications. It is a member of the phenothiazine family, which are compounds that are used to treat various psychiatric disorders. Phenothiazin-2-ylbutan-1-one has been studied extensively in the laboratory setting and has been found to possess a variety of biological and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one can be achieved through a multi-step reaction sequence starting from commercially available starting materials.
Starting Materials
2-chlorobenzonitrile, 2-aminophenothiazine, butanone, sodium hydroxide, potassium carbonate, acetic anhydride, sulfuric acid, hydrogen peroxide, ethanol
Reaction
Step 1: Conversion of 2-chlorobenzonitrile to 2-aminophenyl ketone
- React 2-chlorobenzonitrile with potassium carbonate and 2-aminophenothiazine in ethanol under reflux conditions
- Isolate the product by filtration and washing with ethanol
Step 2: Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one
- React 2-aminophenyl ketone with butanone in the presence of acetic anhydride and sulfuric acid
- Isolate the product by distillation
Step 3: Oxidation of 1-(10H-Phenothiazin-2-yl)butan-1-one
- React 1-(10H-Phenothiazin-2-yl)butan-1-one with hydrogen peroxide and sulfuric acid
- Isolate the product by distillation
Mecanismo De Acción
The exact mechanism of action of 1-(10H-Phenothiazin-2-yl)butan-1-one-2-ylbutan-1-one is not fully understood. However, it is believed to interact with proteins and other biological molecules through a variety of mechanisms. It is thought to bind to proteins and other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it is thought to interact with proteins through covalent bonding and other non-covalent interactions.
Efectos Bioquímicos Y Fisiológicos
Phenothiazin-2-ylbutan-1-one has been found to possess a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Additionally, it has been found to possess anti-inflammatory and antioxidant properties. It has also been found to possess antiviral and antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenothiazin-2-ylbutan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low cost. However, it is not very soluble in organic solvents and can be difficult to purify. Additionally, it may interact with other compounds in the laboratory, making it difficult to isolate and study its effects on proteins and other biological molecules.
Direcciones Futuras
There are a variety of potential future directions for the study of 1-(10H-Phenothiazin-2-yl)butan-1-one-2-ylbutan-1-one. Further research could be conducted to study its effects on other proteins and biological molecules. Additionally, further research could be conducted to study its effects on other diseases, such as cancer and neurological disorders. Additionally, further research could be conducted to study its effects on drug delivery and to develop new therapeutic applications. Finally, further research could be conducted to develop new synthetic methods for producing the compound.
Aplicaciones Científicas De Investigación
Phenothiazin-2-ylbutan-1-one has been studied for its potential applications in scientific research. It has been used as a probe for studying the structure and function of proteins and other biological molecules. It has also been used as a model compound for studying the effects of halogen substitution on the structure and function of proteins. Additionally, it has been used to study the effects of protein-ligand interactions on the structure and function of proteins.
Propiedades
IUPAC Name |
1-(10H-phenothiazin-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-5-14(18)11-8-9-16-13(10-11)17-12-6-3-4-7-15(12)19-16/h3-4,6-10,17H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWCYIDJOKYQFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179901 | |
| Record name | 1-(10H-Phenothiazin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-Phenothiazin-2-yl)butan-1-one | |
CAS RN |
25244-91-1 | |
| Record name | 1-(10H-Phenothiazin-2-yl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25244-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(10H-Phenothiazin-2-yl)butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(10H-Phenothiazin-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(10H-phenothiazin-2-yl)butan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.490 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



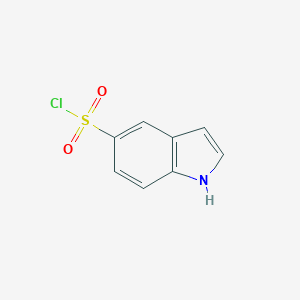
![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
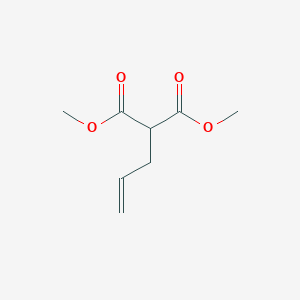
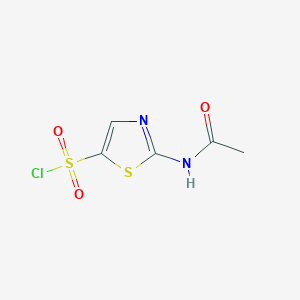
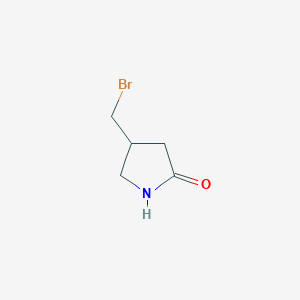
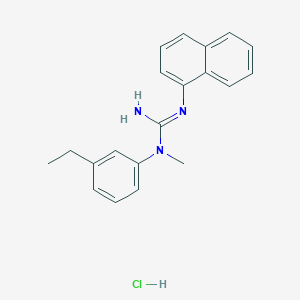
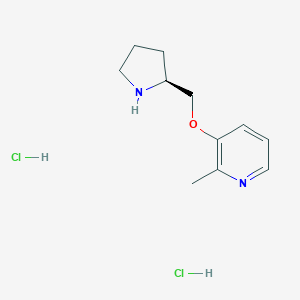
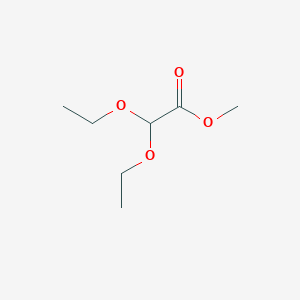
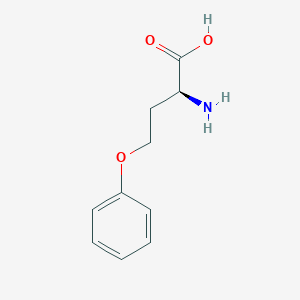
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)
